molecular formula C17H15NO B8435353 1-(2-Phenylquinolin-7-yl)-ethanol

1-(2-Phenylquinolin-7-yl)-ethanol

Cat. No.: B8435353
M. Wt: 249.31 g/mol
InChI Key: SKXGROQMGVWARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylquinolin-7-yl)-ethanol is a quinoline derivative featuring a phenyl substituent at the 2-position of the quinoline ring and an ethanol group at the 7-position.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(2-phenylquinolin-7-yl)ethanol

InChI

InChI=1S/C17H15NO/c1-12(19)15-8-7-14-9-10-16(18-17(14)11-15)13-5-3-2-4-6-13/h2-12,19H,1H3

InChI Key

SKXGROQMGVWARA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

The position and nature of substituents significantly influence physicochemical and biological properties:

Compound Substituents (Quinoline Positions) Key Functional Groups Molecular Weight CAS Number Biological Relevance Reference
1-(2-Phenylquinolin-7-yl)-ethanol Phenyl (C2), Ethanol (C7) Hydroxyl, Aromatic 265.31* Not provided Potential autophagy modulation
1-[8-(3-Fluorophenyl)quinolin-7-yl]ethanol 3-Fluorophenyl (C8), Ethanol (C7) Hydroxyl, Fluorine 267.30 1312687-67-4 Synthetic intermediate
OSI-906 (Linsitinib) 2-Phenylquinolin-7-yl linked to cyclobutanol-imidazo[1,5-a]pyrazine Cyclobutanol, Imidazo-pyrazine 463.52 931398-72-0 IGF-1R inhibitor
C1–C7 (Piperazinyl esters) 2-(4-X-phenyl)quinoline-4-carbonyl (X = Br, Cl, F, etc.) Piperazinyl benzoate, Carbonyl ~500–550 Not provided Synthetic intermediates

*Calculated based on molecular formula C₁₇H₁₅NO.

  • Positional Isomerism: The ethanol group at C7 in this compound contrasts with C8-substituted analogs (e.g., 1-[8-(3-fluorophenyl)quinolin-7-yl]ethanol). This positional difference may alter steric hindrance and electronic effects, impacting solubility or target binding .
  • Electron-Withdrawing vs.

Physicochemical Properties

  • Solubility: Ethanol derivatives (e.g., this compound) are likely more polar than aryl-substituted analogs (C1–C7), enhancing aqueous solubility.
  • Stability: Thioether-containing quinolones (e.g., 7a–7c in ) demonstrate higher thermal stability due to sulfur’s electron-rich nature, whereas the target compound’s hydroxyl group may increase susceptibility to oxidation .

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